molecular formula C9H7N3 B102445 Imidazo[1,2-a]pyridine-3-acetonitrile CAS No. 17744-98-8

Imidazo[1,2-a]pyridine-3-acetonitrile

Cat. No. B102445
CAS RN: 17744-98-8
M. Wt: 157.17 g/mol
InChI Key: PJWDPOBWIWWXCP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of new drugs for tuberculosis .


Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridine-3-acetonitrile involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A notable method involves the ultrasound-promoted KI-Oxone mediated oxidative C–N bond formation from a reaction of β-ketoester and 2-aminopyridines . Another method involves a rapid, metal-free, and aqueous synthesis under ambient conditions .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-3-acetonitrile is characterized by IR, NMR, and Mass spectra . The structure of the synthesized compounds is confirmed by X-ray crystallographic analysis .


Chemical Reactions Analysis

The chemical reactions involving Imidazo[1,2-a]pyridine-3-acetonitrile are diverse. For instance, the nucleophilic addition of 2-aminopyridine under tandem oxidative annulation strategy with intermediate affords intermediate by releasing halide (I −), which can be reoxidized by oxone to generate the electrophile (I +) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Imidazo[1,2-a]pyridine-3-acetonitriles can be synthesized through various methods. One such method involves water-mediated hydroamination and silver-catalyzed aminooxygenation. This approach has been used to synthesize methylimidazo[1,2-a]pyridines without any deliberate addition of a catalyst, yielding good results under specific conditions (Mohan, Rao, & Adimurthy, 2013).
  • Annulation Methods : A novel annulation method for the preparation of imidazo[1,2-a]pyridine ring system under mild conditions has been developed. This method is broadly applicable to electron-poor 2-aminopyridines and offers a complementary profile to classic preparation techniques (Mcdonald & Peese, 2015).

Applications in Fluorescent Probes

  • Fluorescent Probes for Mercury Ion : Certain novel imidazo[1,2-a]pyridine derivatives, resulting from the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, have been demonstrated as efficient fluorescent probes for mercury ion detection both in acetonitrile and in buffered aqueous solution (Shao et al., 2011).

Medicinal Chemistry

  • Biological Activity : Imidazo[1,2-a]pyridine is increasingly recognized in medicinal chemistry for its biological activity. Recent studies have focused on understanding its pharmacological properties, with a particular emphasis on enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
  • Therapeutic Applications : This compound is considered a "drug prejudice" scaffold in medicinal chemistry, with applications ranging from anticancer and antimicrobial to antiviral and antidiabetic treatments. It is also a key component in several marketed preparations (Deep et al., 2016).

Anticancer Properties

  • Antitumor Therapy : Imidazo[1,2-a]pyridine has shown significant potential as an anticancer agent. Various analogues of this compound have been used as lead molecules in human clinical trials for cancer treatment (Goel, Luxami, & Paul, 2016).

Other Applications

  • Antiulcer Activity : Research has been conducted to understand the relationship between the conformational characteristics of substituted imidazo[1,2-a]pyridines and their antiulcer activity. This research has led to the development of molecules with specific conformations that are effective in antiulcer treatments (Kaminski et al., 1989).

Safety And Hazards

While specific safety and hazards data for Imidazo[1,2-a]pyridine-3-acetonitrile is not available, it’s important to handle all chemicals with appropriate safety measures. For instance, one should wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the chemical in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions in the research of Imidazo[1,2-a]pyridine-3-acetonitrile involve the development of more efficient and environmentally friendly synthetic strategies . There is also a focus on the ecological impact of the methods and on the mechanistic aspects .

properties

IUPAC Name

2-imidazo[1,2-a]pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-4-8-7-11-9-3-1-2-6-12(8)9/h1-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWDPOBWIWWXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170308
Record name Imidazo(1,2-a)pyridine-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-3-acetonitrile

CAS RN

17744-98-8
Record name Imidazo(1,2-a)pyridine-3-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017744988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
DJ Keeling, AG Taylor, C Schudt - Journal of Biological Chemistry, 1989 - Elsevier
2-Methyl,8-(phenylmethoxy)imidazo(1,2-a)pyridine 3-acetonitrile (SCH 28080) is a freely reversible K + site inhibitor of the gastric (H + + K + )-ATPase. In the presence of 2 mMMgSO 4 , …
Number of citations: 78 www.sciencedirect.com
PJ Chiu, C Gerhart, AD Brown, A Barnett - Arzneimittel-forschung, 1984 - europepmc.org
Prostaglandin E2 and carbenoxolone, putative cytoprotective agents, were tested in cysteamine, reserpine and stress ulcers in rats. In cysteamine-induced duodenal ulcer, PGE2 was …
Number of citations: 38 europepmc.org
JF Long, PJ Chiu, MJ Derelanko, M Steinberg - Journal of Pharmacology …, 1983 - ASPET
SCH 28080 (2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile) is a novel antiulcer agent which has both antisecretory and cytoprotective activities. The antisecretory …
Number of citations: 77 jpet.aspetjournals.org
DJ Keeling, SM Laing, J Senn-Bilfinger - Biochemical pharmacology, 1988 - Elsevier
SCH 28080 (2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile) is an effective inhibitor of acid secretion in vivo and is a reversible, K + -competitive inhibitor of the gastric (…
Number of citations: 85 www.sciencedirect.com
KJ Rhoden, G Tallini, JS Douglas - Journal of Pharmacology and …, 1996 - ASPET
The effect of H+-K+ ATPase inhibitors on airway smooth muscle tone was investigated in vitro. Four H+-K+ ATPase inhibitors, SCH 28080 (2-methyl-8-(phenylmethoxy)-imidazo[1,2-a] …
Number of citations: 29 jpet.aspetjournals.org
M Morii, T Murata, H Suzuki, N Takeguchi - Membrane, 2000 - jstage.jst.go.jp
The gastric flippase has been found recently in isolated hog gastric vesicles. We found here that the flippase ATP-dependently translocates endogenous phosphatidylcholine, …
Number of citations: 1 www.jstage.jst.go.jp
A Yenisehirli, R Onur - European journal of pharmacology, 2005 - Elsevier
The effects of three specific H + /K + -ATPase inhibitors (omeprazole, lansoprazole and SCH 28080 (2-methyl-8-(phenylmethoxy)-imidazo[1,2-a] pyridine-3-acetonitrile)) were …
Number of citations: 21 www.sciencedirect.com
A Yenişehirli, R Onur - Pharmacological research, 2006 - Elsevier
The effect of H + /K + -ATPase inhibitors on rat vas deferens contractility was investigated in vitro. Omeprazole (100–300μM), lansoprazole (100–300μM) and SCH 28080 (10–100μM) (2…
Number of citations: 18 www.sciencedirect.com
JM Shin, N Inatomi, K Munson, D Strugatsky… - … of Pharmacology and …, 2011 - ASPET
Inhibition of the gastric H,K-ATPase by the potassium-competitive acid blocker (P-CAB) 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine (TAK-438), is …
Number of citations: 135 jpet.aspetjournals.org
S Asano, A Yoshida, H Yashiro, Y Kobayashi… - Journal of Biological …, 2004 - ASBMB
2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile (SCH 28080) is a reversible inhibitor specific for the gastric proton pump. The inhibition pattern is competitive with K + . …
Number of citations: 43 www.jbc.org

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